Bulevirtide is classified as an antiviral agent specifically targeting hepatitis viruses. It was developed by researchers at the University of Heidelberg, Germany, and represents a significant advancement in the treatment options available for chronic hepatitis delta infection, which is often associated with severe liver disease .
The synthesis of bulevirtide involves standard solid-phase peptide synthesis techniques. The process begins with the attachment of protected amino acids to a resin, specifically 4-methylbenzhydrylamine resin derivatized with a Rink amide linker. The following steps include:
The final product is reconstituted for injection, with each vial containing 2 mg of bulevirtide acetate .
The molecular formula of bulevirtide is , with a molecular mass of approximately 5398.9 g/mol. The structure has been elucidated using various analytical techniques, including infrared spectroscopy, mass spectrometry, and nuclear magnetic resonance spectroscopy. The resulting compound appears as a white or off-white hygroscopic powder that is practically insoluble in water but soluble in acetic acid and carbonate buffer solutions .
Bulevirtide's structure features:
Bulevirtide functions primarily by inhibiting viral entry into hepatocytes. Its mechanism involves competitive inhibition where it binds to the sodium taurocholate co-transporting polypeptide receptor, preventing hepatitis B and delta viruses from utilizing this receptor for cellular entry. This action significantly reduces viral load in infected individuals without altering serum hepatitis B surface antigen concentrations .
Bulevirtide's mechanism centers on its ability to block the interaction between hepatitis viruses and their cellular receptor. Specifically:
Clinical trials have demonstrated that administration of bulevirtide results in significant declines in hepatitis delta virus RNA levels in patients .
Bulevirtide is stable under standard storage conditions but requires careful handling due to its hygroscopic nature. Its formulation includes excipients such as hydrochloric acid, mannitol, sodium carbonate, sodium hydrogen carbonate, and sodium hydroxide .
Bulevirtide is primarily used for treating chronic hepatitis delta virus infection. It has shown efficacy in clinical trials where it was administered either as monotherapy or in combination with pegylated interferon alpha. The drug has been well tolerated among patients, demonstrating significant antiviral activity without notable resistance development .
In addition to its therapeutic use, bulevirtide serves as a valuable tool in research aimed at understanding viral entry mechanisms and developing further antiviral strategies against hepatitis viruses .
Bulevirtide, a myristoylated 47-amino-acid peptide derived from the preS1 domain of the hepatitis B virus large surface protein, binds with high affinity to the human sodium taurocholate co-transporting polypeptide. Cryo-electron microscopy studies at 3.4 Å resolution reveal that bulevirtide engages sodium taurocholate co-transporting polypeptide through three distinct structural domains:
This multi-domain binding sterically occludes the central transport pathway of sodium taurocholate co-transporting polypeptide, preventing both viral entry and physiological substrate translocation [4] [8].
Table 1: Key Interactions Between Bulevirtide Domains and Sodium Taurocholate Co-Transporting Polypeptide
Bulevirtide Domain | Functional Role | Sodium Taurocholate Co-Transporting Polypeptide Interaction Sites |
---|---|---|
Myristoyl group | Membrane anchoring | Lipid-exposed surface of transmembrane helix 4 and transmembrane helix 5 |
Plug domain (Gly2–Ser19) | Blocks transport tunnel | Transmembrane helices 1–7, deep within membrane bilayer |
String domain (Pro21–Gly48) | Stabilizes extracellular binding | Extracellular loop 1 (Arg84–Asn87), transmembrane helix 5 (Lys157–Leu165) |
Bulevirtide inhibits hepatitis B virus and hepatitis D virus entry by mimicking the viral preS1 domain’s receptor-binding site. The plug domain’s residues 9–15 (sequence Asn-Pro-Leu-Gly-Phe-Phe-Pro) are critical, mirroring the conserved viral motif that directly engages sodium taurocholate co-transporting polypeptide. Mutation studies confirm that amino acid 158 in sodium taurocholate co-transporting polypeptide (lysine in humans) governs species specificity: substitution with arginine (as in Old World monkeys) abolishes bulevirtide and viral binding [4] [6] [8].
The plug domain’s position within the transport tunnel sterically hinders viral attachment. Simultaneously, the string domain competitively occupies extracellular epitopes required for preS1 docking, particularly extracellular loop 1 and the transmembrane helix 5 groove. This dual mechanism achieves picomolar inhibition of viral entry (IC~50~ = 140 pM), while bile salt transport inhibition occurs at nanomolar concentrations (IC~50~ = 195 nM), indicating preferential viral blockade [1] [5] [10].
Bulevirtide competes with hepatitis B virus and hepatitis D virus by replicating the preS1 domain’s sodium taurocholate co-transporting polypeptide-binding residues. Fluorescence binding assays demonstrate that preS1-derived peptides bind sodium taurocholate co-transporting polypeptide independently of sodium ions, unlike physiological substrates like taurocholic acid. This allows bulevirtide to attach under diverse ionic conditions [1] [2].
Key competitive interactions include:
Notably, bulevirtide’s affinity exceeds that of natural viral ligands due to optimized contacts across the sodium taurocholate co-transporting polypeptide surface. Subviral particle binding assays verify that bulevirtide fully blocks sodium taurocholate co-transporting polypeptide engagement with hepatitis B virus surface proteins [1] [10].
By occluding sodium taurocholate co-transporting polypeptide’s transport tunnel, bulevirtide dose-dependently inhibits bile salt uptake. Radiolabeled taurocholic acid assays show ~90% transport inhibition at high bulevirtide concentrations (IC~50~ = 195 nM), attributable to the plug domain’s deep insertion [1] [3]. This inhibition elevates systemic bile salt levels 2–3 fold in treated patients, as sodium taurocholate co-transporting polypeptide mediates ~80% of hepatic conjugated bile salt clearance [3] [7].
Table 2: Functional Consequences of Sodium Taurocholate Co-Transporting Polypeptide Inhibition
Parameter | Effect of Bulevirtide | Mechanistic Basis |
---|---|---|
Viral entry (hepatitis B virus/hepatitis D virus) | Picomolar inhibition (IC~50~ = 140 pM) | Competitive blockade of preS1-binding sites |
Bile salt transport | Nanomolar inhibition (IC~50~ = 195 nM) | Plug domain obstruction of transport tunnel |
Systemic bile salt levels | 2–3 fold increase | Reduced hepatic clearance via sodium taurocholate co-transporting polypeptide |
Physiologically, this hypercholanemia induces glucagon-like peptide-1 secretion and lowers plasma low-density lipoprotein cholesterol. In Oatp1a1^−/−^Ldlr^−/−^ mice (modeling human bile salt transport), bulevirtide reduces atherosclerotic lesions by 30% via low-density lipoprotein cholesterol modulation, illustrating systemic metabolic effects [3] [7]. The S267F sodium taurocholate co-transporting polypeptide mutation, which abrogates viral entry but preserves bile transport, confirms that viral and metabolic functions are structurally separable [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7